molecular formula C18H18N2O3 B2918230 2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide CAS No. 886950-10-3

2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide

Cat. No.: B2918230
CAS No.: 886950-10-3
M. Wt: 310.353
InChI Key: VGYHTNIPCJMJDW-UHFFFAOYSA-N
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Description

2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tetrahydroisoquinoline moiety linked to an acetamide group through an ether linkage The m-tolyl group attached to the nitrogen atom of the acetamide provides additional structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the tetrahydroisoquinoline derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Ether Linkage Formation: The ether linkage is formed by reacting the hydroxyl group of the tetrahydroisoquinoline derivative with an appropriate alkylating agent, such as an alkyl halide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide may be explored for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its potential for chemical modification and functionalization.

Mechanism of Action

The mechanism of action of 2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of an m-tolyl group.

    2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

The presence of the m-tolyl group in 2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-4-2-5-13(10-12)20-17(21)11-23-16-7-3-6-15-14(16)8-9-19-18(15)22/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYHTNIPCJMJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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